molecular formula C18H12Cl2N4O5S B11210673 2,5-dichloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

2,5-dichloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11210673
M. Wt: 467.3 g/mol
InChI Key: JZJLEWDPGSLUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-DICHLORO-N~1~-[2-(4-NITROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes dichlorobenzamide and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N~1~-[2-(4-NITROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE typically involves multiple steps, including nitration, chlorination, and amide formation. The nitration process often requires the use of mixed acids, such as sulfuric and nitric acids, under controlled temperature and reaction conditions to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may utilize continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters, such as temperature and residence time, which are crucial for optimizing the nitration and chlorination processes .

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-N~1~-[2-(4-NITROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2,5-DICHLORO-N~1~-[2-(4-NITROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N~1~-[2-(4-NITROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the dichlorobenzamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-DICHLORO-N~1~-[2-(4-NITROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is unique due to its combination of dichlorobenzamide and thieno[3,4-c]pyrazol moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C18H12Cl2N4O5S

Molecular Weight

467.3 g/mol

IUPAC Name

2,5-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C18H12Cl2N4O5S/c19-10-1-6-15(20)13(7-10)18(25)21-17-14-8-30(28,29)9-16(14)22-23(17)11-2-4-12(5-3-11)24(26)27/h1-7H,8-9H2,(H,21,25)

InChI Key

JZJLEWDPGSLUHL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.